(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Brand Name:
Vulcanchem
CAS No.:
108149-60-6
VCID:
VC20801159
InChI:
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1
SMILES:
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Molecular Formula:
C12H21NO5
Molecular Weight:
259.3 g/mol
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
CAS No.: 108149-60-6
Cat. No.: VC20801159
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108149-60-6 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1 |
| Standard InChI Key | ZNBUXTFASGDVCL-QMMMGPOBSA-N |
| Isomeric SMILES | CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
| SMILES | CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator